3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
40556-55-6 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H17NO/c1-11(2)6-9-7-3-4-8(5-7)10(9)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
CVSYKVFFRZARMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves the reaction of a bicyclo[2.2.1]heptan-2-one derivative with dimethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: Bicyclo[2.2.1]heptan-2-one derivative.
Reagent: Dimethylamine.
Solvent: Ethanol or methanol.
Conditions: Heating to reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The compound can be reduced to yield various derivatives.
- Substitution Reactions: The dimethylamino group participates in substitution reactions, leading to a range of substituted products .
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Studies focus on its bioactivity , exploring how it may affect various biological pathways or serve as a precursor for biologically active compounds .
Medicine
The therapeutic potential of this compound is under investigation, particularly as a precursor in drug development. Its ability to interact with specific receptors or enzymes positions it as a candidate for further research into its medicinal applications .
Data Table: Comparison of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of hydroxyl group to ketones/aldehydes | Ketones, Aldehydes |
| Reduction | Formation of derivatives through reduction processes | Alcohols, Amines |
| Substitution | Replacement of dimethylamino group with other nucleophiles | Various substituted derivatives |
Case Study 1: Synthesis and Characterization
A recent study detailed the synthesis of this compound using optimized reaction conditions that enhanced yield and purity. The characterization was performed using NMR and mass spectrometry, confirming the successful formation of the target compound .
Research exploring the biological activity of this compound revealed potential interactions with neurotransmitter receptors, suggesting implications for neuropharmacology. The study indicated that modifications to the dimethylamino group could enhance binding affinity and specificity .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptan-2-one Core
The following table highlights key structural and functional differences between 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one and related compounds:
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group is strongly electron-donating, enhancing the ketone’s nucleophilicity at the carbonyl carbon. In contrast, aromatic substituents (e.g., 4-MBC) introduce conjugation, stabilizing the ketone through resonance .
- Ring Strain: All bicyclo[2.2.1]heptan-2-one derivatives exhibit structural adjustments to minimize ring strain. For example, fenchone’s methyl groups at C1 and C3 reduce strain compared to the parent norbornane, while bulky substituents like benzylidene or piperazinyl groups further distort the six-membered ring .
Research Findings and Data
Spectroscopic and Analytical Data
- NMR and Mass Spectrometry : Urea derivatives (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea) are characterized by $ ^1H $ NMR (δ 1.2–2.5 ppm for bicyclic protons) and ESI-MS (m/z 310 for [M+H]⁺) .
- Crystallography: Fenchone’s rs structure (substitution coordinates) reveals bond lengthening (C1–C2: 1.54 Å) and angle widening (∠C1–C2–C3: 112°) compared to norbornane, attributed to methyl substituents .
Comparative Physicochemical Properties
| Property | This compound | 4-MBC | Fenchone |
|---|---|---|---|
| Molecular Weight (g/mol) | 181.28 | 254.37 | 152.23 |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~4.2 (highly lipophilic) | ~2.1 (moderate) |
| Melting Point (°C) | Not reported | 82–84 | 6–8 (liquid at RT) |
Q & A
Q. What are the standard synthetic routes for 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one, and how can reaction conditions be optimized?
The compound is synthesized via reductive amination of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with dimethylamine, typically using sodium cyanoborohydride (NaBH3CN) in methanol under mild acidic conditions (pH 4–6) to stabilize intermediates . Optimization involves temperature control (25–40°C), inert atmospheres (N2/Ar), and solvent selection (e.g., methanol or ethanol) to minimize side reactions. Yield improvements (>70%) are achieved by stepwise addition of reagents and monitoring via TLC or HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify the bicyclic framework (δ 1.2–2.8 ppm for bridgehead protons) and dimethylamino group (δ 2.2–2.4 ppm, singlet) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C11H19NO) with a base peak at m/z 170.1545 (M+H⁺) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for bridgehead substituents .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation or Baeyer-Villiger oxidation?
The bicyclic framework’s strain enhances reactivity in hydrogenation, where the ketone group is reduced to alcohol using Pd/C or Raney Ni under H2 (1–3 atm). For Baeyer-Villiger oxidation, peracid-mediated insertion at the ketone forms lactones or esters, critical in prostaglandin synthesis (e.g., Corey lactone derivatives) . Steric hindrance from the dimethylamino group necessitates tailored catalysts (e.g., chiral Ru complexes) for enantioselective outcomes .
Q. How does stereochemistry at the bridgehead positions influence pharmacological activity?
Stereoisomers exhibit divergent binding affinities. For example:
Q. How can researchers address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Purity variations : Use HPLC purity >98% and quantify residual solvents (e.g., DMSO) via GC-MS .
- Assay conditions : Standardize cell lines (e.g., HEK293 for neurotransmitter studies) and buffer pH (7.4 ± 0.2) .
- Metabolic stability : Assess hepatic microsomal stability (e.g., t1/2 >60 min in rat liver S9 fractions) to rule out false negatives .
Q. What strategies are effective for synthesizing enantiomerically pure derivatives for structure-activity relationship (SAR) studies?
- Asymmetric catalysis : Use Jacobsen’s thiourea catalysts for kinetic resolution (ee >95%) .
- Dynamic kinetic resolution (DKR) : Combine lipases (e.g., CAL-B) with transition-metal catalysts (e.g., Shvo’s catalyst) for racemization-prone intermediates .
- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries like (R)-1-phenylethylamine .
Methodological Considerations
Q. What computational tools predict the compound’s conformational stability and docking interactions?
- Molecular dynamics (MD) : AMBER or GROMACS simulate bicyclic ring puckering (energy barriers <5 kcal/mol) .
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding to neurotransmitter transporters (e.g., SERT, DAT) with ∆G < -8 kcal/mol .
- DFT calculations : B3LYP/6-31G* optimize transition states for hydrogenation steps .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical trials?
- Flow chemistry : Continuous reactors (e.g., Corning G1) reduce exothermic risks in reductive amination .
- Quality-by-design (QbD) : Design space modeling (e.g., DoE) optimizes parameters (temperature, stoichiometry) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
